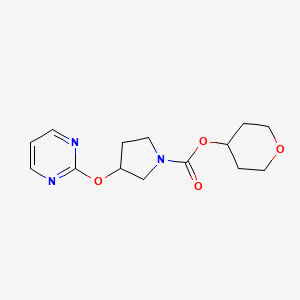

tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a complex organic molecule that likely contains a pyran ring, a pyrimidine ring, and a pyrrolidine ring . It might be related to PF-04447943, a selective brain penetrant PDE9A inhibitor .

Synthesis Analysis

While specific synthesis methods for this compound are not available, there are general methods for the synthesis of related structures. For instance, a stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Scientific Research Applications

Selective Brain Penetrant PDE9A Inhibitor

A compound structurally related to tetrahydro-2H-pyran-4-yl 3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxylate, identified as PF-04447943, has been developed as a selective brain penetrant PDE9A inhibitor. This inhibitor was discovered through parallel synthetic chemistry and structure-based drug design, showing promise for the treatment of cognitive disorders. It has demonstrated procognitive activity in several rodent models, synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model, and is well-tolerated in humans. Clinical trials have confirmed its ability to elevate cGMP levels in the cerebral spinal fluid of healthy volunteers, making it a significant pharmacological tool for exploring treatments related to cGMP signaling impairments or cognitive conditions (Verhoest et al., 2012).

Synthesis and Biological Evaluation

Another research avenue involves the synthesis and biological evaluation of coumarin derivatives, showcasing the versatility of pyrimidine-based compounds. Although not directly mentioning this compound, this study contributes to the broader understanding of pyrimidine derivatives' potential applications, such as their antimicrobial activity (Al-Haiza et al., 2003).

Anticancer and Anti-5-lipoxygenase Agents

Furthermore, novel pyrazolopyrimidines derivatives have been explored for their potential as anticancer and anti-5-lipoxygenase agents. This research indicates the potential therapeutic applications of pyrazolopyrimidines, a class related to this compound, in treating cancer and inflammation (Rahmouni et al., 2016).

Synthesis of Heterocyclic Systems

The synthesis of pyrrolidine-2,4-diones (tetramic acids) and some derivatives also highlights the chemical flexibility and potential for creating diverse bioactive molecules from pyrrolidine-based structures. This research contributes to understanding the chemical properties and synthesis pathways of compounds like this compound, showing the utility of pyrrolidine derivatives in medicinal chemistry (Mulholland et al., 1972).

Eco-Friendly Synthesis Methods

Moreover, the eco-friendly synthesis of pyrano[2,3-d]pyrimidinone and tetrahydrobenzo[b]pyran derivatives in water suggests the environmental and procedural benefits of green chemistry in synthesizing complex molecules, including those related to this compound. This approach highlights the importance of sustainable methods in the pharmaceutical industry (Mobinikhaledi et al., 2010).

Mechanism of Action

Mode of Action

Without specific information on the compound’s target, it’s challenging to describe its mode of action. Based on its structure, it’s possible that the compound could interact with its targets through hydrogen bonding or hydrophobic interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it could potentially interact with a variety of biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s structure suggests it may have good permeability, which could potentially enhance its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about how these factors might affect this compound are currently unknown .

properties

IUPAC Name |

oxan-4-yl 3-pyrimidin-2-yloxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c18-14(21-11-3-8-19-9-4-11)17-7-2-12(10-17)20-13-15-5-1-6-16-13/h1,5-6,11-12H,2-4,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOWFWJSVRRYBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)C(=O)OC3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2410904.png)

![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2410911.png)

![N-(3,4-difluorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2410917.png)

![N-cyclooctyl-3-[2-(phenylsulfonyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2410918.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)